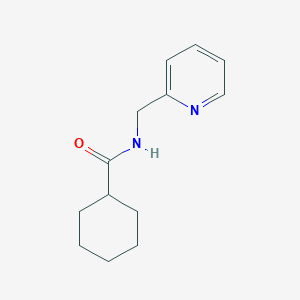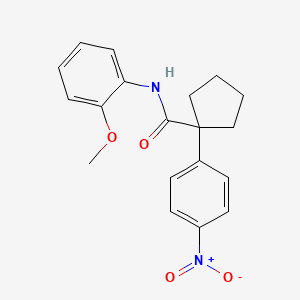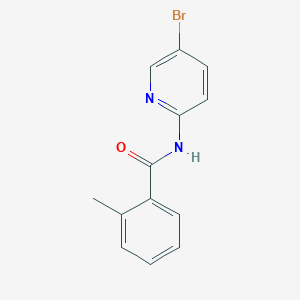![molecular formula C14H21N3O2S2 B5784876 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is used in scientific research for its potential therapeutic effects in various diseases.
Mecanismo De Acción
The mechanism of action of 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in various diseases. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. It has also been reported to inhibit the activity of dipeptidyl peptidase-4, which plays a role in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, it has been reported to induce cell cycle arrest and apoptosis by activating the p53 pathway. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In diabetes, it has been reported to increase insulin secretion and improve glucose uptake by skeletal muscle cells. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide in lab experiments include its potential therapeutic effects in various diseases, its ability to inhibit specific enzymes and signaling pathways, and its anti-inflammatory properties. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide. One direction is to investigate its potential therapeutic effects in other diseases such as cardiovascular disease and neurodegenerative diseases. Another direction is to study its safety and efficacy in humans through clinical trials. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different diseases. Finally, the development of more potent and selective analogs of this compound could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with cyclopentylamine in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with thiosemicarbazide in the presence of sodium acetate and acetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and inflammation. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In diabetes, it has been reported to improve glucose tolerance and insulin sensitivity. Additionally, it has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S2/c15-21(18,19)13-7-5-11(6-8-13)9-10-16-14(20)17-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H2,15,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLORFCRFVVAXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)






![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)
![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)

![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)